8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Description
Structure
2D Structure
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-5-2-1-4(9-5)3-7-6/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYUSIQFKHKEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735103 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83601-55-2 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features:
- Starting material: 2,5-tetrahydrofurandimethanol (THFDM)
- Catalyst: Platinum supported on NiCuAlO mixed oxide
- Reaction type: Intramolecular aminocyclization
- Advantages: High selectivity, one-pot operation, avoids multi-step protection/deprotection
- Yield: Reported yields up to 70-80% under optimized conditions
This method highlights the catalytic activation of hydroxyl groups and amine nucleophiles to facilitate ring closure, providing a streamlined synthesis of the bicyclic core.
Enantioselective Construction from Acyclic or Chiral Pool Precursors
Enantioselective synthesis routes focus on introducing stereochemical information early in the synthesis to control the configuration of the bicyclic product.
Approaches:
- Enantioselective desymmetrization of achiral tropinone derivatives
- Use of chiral auxiliaries or catalysts to induce stereoselectivity
- Starting from naturally occurring chiral building blocks
These methods typically involve:
- Preparation of an acyclic precursor containing stereogenic centers
- Controlled cyclization to form the bicyclic scaffold with defined stereochemistry
- Use of catalytic asymmetric hydrogenation or chiral amine-mediated cyclizations
These strategies are well documented in the literature for the synthesis of related 8-azabicyclo[3.2.1]octane frameworks and have been adapted for 8-oxa analogues.
Multi-Step Synthetic Routes from Functionalized Precursors
A classical synthetic route involves:
- Reduction of 5-hydroxymethylfurfural (5-HMF) to 2,5-bis(hydroxymethyl)tetrahydrofuran
- Double tosylation of the diol intermediate
- Cyclization with benzylamine to form the bicyclic amine
- Hydrogenolysis to remove protecting groups and finalize the bicyclic structure
This sequence typically yields 43–64% overall product and requires careful control of reaction parameters such as solvent purity (e.g., acetonitrile content) to avoid side reactions.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material(s) | Key Steps | Catalyst/Reagents | Yield (%) | Advantages | Challenges/Notes |
|---|---|---|---|---|---|---|
| One-pot aminocyclization | 2,5-tetrahydrofurandimethanol | Aminocyclization in one step | Pt/NiCuAlO catalyst | 70-80 | One-step, high selectivity | Requires specialized catalyst |
| Enantioselective synthesis from chiral pool | Natural chiral building blocks | Enantioselective cyclization | Chiral auxiliaries/catalysts | Variable (40-70) | High stereocontrol | Multi-step, catalyst cost |
| Multi-step synthesis from 5-HMF | 5-Hydroxymethylfurfural | Reduction, tosylation, cyclization, hydrogenolysis | Raney nickel, benzylamine, Pearlman’s catalyst | 43-64 | Established route | Sensitive to impurities, longer sequence |
| Synthesis from adipic acid derivatives | Adipic acid | Bromination, amine cyclization, hydrolysis, reduction | Various reagents | ~23 | Diverse feedstock | Low overall yield, lengthy process |
Detailed Research Findings and Notes
Catalyst Effects: The Pt/NiCuAlO catalyst system facilitates selective aminocyclization by activating hydroxyl groups and promoting intramolecular nucleophilic attack by amines, minimizing byproducts.
Stereochemical Control: Enantioselective methods rely on chiral auxiliaries or catalysts to achieve high enantiomeric excess, critical for biological applications. Computational modeling and QSAR studies assist in optimizing these parameters.
Purity and Impurity Management: In multi-step processes, residual solvents such as acetonitrile can react with intermediates, forming impurities. Strict control and equipment conditioning (e.g., ethanol rinses) are necessary to maintain product purity above 95% as verified by HPLC.
Structural Confirmation: Characterization of products is typically done by ^1H NMR spectroscopy, confirming the bicyclic framework and stereochemistry through characteristic chemical shifts and coupling patterns.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bicyclic compounds .
Scientific Research Applications
Medicinal Chemistry
8-Oxa-3-azabicyclo[3.2.1]octan-2-one has demonstrated significant potential in the field of medicinal chemistry, particularly as an inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) proteins. ATR inhibitors are crucial in cancer treatment as they target DNA damage response pathways that are often dysregulated in tumors . The compound has shown effectiveness in preclinical models for various cancers, including lung, prostate, and melanoma, indicating its potential for therapeutic applications.
Biological Studies
The compound's structure allows it to interact with specific biological targets such as enzymes and receptors, which can modulate their activity. This property has made it a subject of interest in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic interventions .
Organic Synthesis
As a versatile building block, this compound is used in the synthesis of more complex organic molecules, including tropane alkaloids known for their diverse biological activities . The ability to construct this bicyclic scaffold enantioselectively has attracted significant research interest, leading to advancements in synthetic methodologies that enhance the efficiency and selectivity of such reactions.
Case Studies
Mechanism of Action
The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites, thereby influencing the activity of target enzymes and proteins .
Comparison with Similar Compounds
Morpholine Derivatives
Morpholine (a six-membered monocyclic ether-amine) is a common structural motif in kinase inhibitors. Replacement of morpholine with 8-oxa-3-azabicyclo[3.2.1]octane in mTOR inhibitors (e.g., 2-arylthieno[3,2-d]pyrimidines) significantly improved selectivity for mTOR over PI3K (>1,000-fold) while retaining sub-nanomolar potency. The bicyclic system’s rigidity reduces conformational flexibility, optimizing interactions with the mTOR active site . In contrast, morpholine-containing analogs exhibit broader kinase inhibition, highlighting the structural advantage of the bicyclic framework .
3,8-Diazabicyclo[3.2.1]octan-2-one
This diaza analog replaces the oxygen atom with a second nitrogen. The altered electronic profile and increased hydrogen-bonding capacity make it suitable for peptide mimetics. For example, it served as a conformationally restricted inhibitor of farnesyltransferase, demonstrating the impact of heteroatom positioning on biological activity .
8-Azabicyclo[3.2.1]octan-3-one
Lacking the oxa group, this compound (CAS 5632-84-8) is a tropane alkaloid precursor. Its ketone at the 3-position enables asymmetric α-ketonic cleavage, facilitating the synthesis of chiral pyrrolidines used in natural product synthesis, such as (+)-monomorine I . The absence of oxygen reduces polarity compared to 8-oxa-3-azabicyclo[3.2.1]octan-2-one, impacting solubility and reactivity.
8-Oxa-3-azabicyclo[3.2.1]octan-2-thione
Replacing the ketone with a thione group introduces sulfur, enhancing nucleophilicity. This derivative was synthesized as a synthon for heteroaryl-annulated bicyclic morpholines, demonstrating utility in diversifying heterocyclic libraries .
Substituted Derivatives
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-one : Methyl substitution at the nitrogen increases steric bulk, altering binding interactions in biological targets. This derivative has been explored in opioid receptor studies .
- Sulfonyl-substituted analogs : Introduction of sulfonyl groups (e.g., 4-((8-oxa-3-azabicyclo[3.2.1]octan-3-yl)sulfonyl)aniline) improves water solubility and enables urea/thiourea linkage formation, as seen in NAMPT activators .
Data Table: Key Structural and Functional Comparisons
Biological Activity
8-Oxa-3-azabicyclo[3.2.1]octan-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of tropane alkaloids, which are known for their interactions with various neurotransmitter systems, particularly in the context of treating neurological disorders.
Chemical Structure and Properties
The structure of this compound incorporates an oxygen atom within a bicyclic framework, which significantly influences its biological activity. The compound's molecular formula is , and it exhibits unique properties due to the presence of both nitrogen and oxygen in its structure.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 141.19 g/mol |
| Structural Features | Bicyclic framework, Nitrogen, Oxygen |
The biological activity of this compound primarily stems from its ability to interact with neurotransmitter receptors in the central nervous system (CNS). It is hypothesized that the compound modulates the activity of serotonin transporters (SERT) and dopamine transporters (DAT), which are crucial in regulating mood and behavior.
Interaction with Transporters
Research indicates that derivatives of this compound can exhibit selective inhibition of DAT over SERT, suggesting potential applications in treating conditions like depression and anxiety disorders. For instance, one study reported a binding affinity of 0.49 nM for DAT and 2.19 nM for SERT, demonstrating significant selectivity for DAT .
Biological Activity and Case Studies
Numerous studies have explored the biological activity of this compound and its derivatives:
- Antidepressant Activity : Compounds related to this structure have been shown to possess antidepressant-like effects in animal models, likely due to their action on serotonin pathways .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially mitigating neurodegenerative processes .
- Analgesic Properties : There is evidence suggesting that certain analogs may also exert analgesic effects, indicating a broader therapeutic potential beyond psychiatric applications .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
Q. Comparison Table :
| Method | Yield (%) | Diastereocontrol | Key Advantage |
|---|---|---|---|
| Stille Cross-Coupling | 80–90 | Moderate | Broad substrate scope |
| Radical Cyclization | 75–99 | High (>99%) | Excellent stereoselectivity |
| C–H Carboxylation | 57–82 | N/A | Sustainable, biomass-derived |
How can stereoselective challenges in the synthesis of 8-Oxa-3-azabicyclo derivatives be addressed?
Advanced Research Question
Stereoselectivity challenges arise from the rigid bicyclic skeleton and substituent positioning:
- Catalytic Hydrogenation : Enantioselective hydrogenation of disubstituted furans using chiral catalysts (e.g., Ru-BINAP) achieves cis-tetrahydrofuran intermediates with >90% ee, critical for thione derivatives .
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,5S)-configured intermediates) ensures stereochemical fidelity in pharmacological analogs .
- Computational Modeling : Predicts steric and electronic effects of substituents (e.g., 8-fluoro-but-2-enyl groups) to guide synthetic design for optimal DAT/SERT binding .
What analytical techniques are critical for structural confirmation of 8-Oxa-3-azabicyclo derivatives?
Basic Research Question
Key techniques include:
- X-ray Crystallography : Resolves absolute configurations (e.g., (1R,5S,8R)-dihydroxy derivatives) and validates bicyclic frameworks .
- NMR Spectroscopy : Distinguishes axial/equatorial proton environments and quantifies diastereomeric excess (e.g., 75–78% de in radical cyclization products) .
- Mass Spectrometry (MS) : Confirms molecular ions (e.g., [M+H]⁺ = 282 for 4-(8-oxa-3-azabicyclo)pyrimidinones) and fragmentation patterns .
What strategies optimize pharmacological activity through structural modifications?
Advanced Research Question
Pharmacological optimization focuses on receptor affinity and selectivity:
- Substituent Engineering :
- Sigma Receptor Selectivity : 8-Azabicyclo[3.2.1]octan-3-ol derivatives (e.g., 11b) exhibit >100-fold selectivity for sigma-2 over sigma-1 receptors via steric hindrance at the C3 position .
- Dopamine Reuptake Inhibition : Fluorinated side chains (e.g., PR04.MZ ) enhance DAT affinity (Ki < 10 nM) by mimicking cocaine’s tropane alkaloid structure .
- Bridging Modifications : Replacing oxygen with sulfur (e.g., 8-oxa → 2-thione) alters ring strain and hydrogen-bonding capacity, improving metabolic stability .
Q. Table: Key Pharmacological Modifications
| Modification | Target | Affinity (Ki, nM) | Selectivity Ratio (σ2/σ1) |
|---|---|---|---|
| 11b (C3-OH derivative) | Sigma-2 | 0.8 | 120 |
| PR04.MZ (fluoroalkynyl) | DAT | 7.2 | N/A |
| BIMU-8 (benzimidazole) | SERT | 15.4 | 1:5 (SERT/DAT) |
How can contradictions in reported binding affinities be resolved?
Data Contradiction Analysis
Discrepancies in receptor binding data often stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) and radioligand purity (³H-WIN35428 vs. ³H-cocaine) impact DAT/SERT IC₅₀ values .
- Stereochemical Purity : Impurities in enantiomers (e.g., endo vs. exo isomers) artificially inflate σ1 receptor off-target effects .
- Solubility Artifacts : Low aqueous solubility of bicyclic derivatives (e.g., logP > 3) may reduce apparent potency in in vitro assays .
Q. Resolution Strategies :
- Standardize assays using recombinant receptors and validated ligands.
- Employ chiral HPLC to verify enantiopurity (>99% ee) .
- Use solubility enhancers (e.g., cyclodextrins) for consistent pharmacokinetic profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
